Boc-DL-Pro-DL-Leu-DL-Val-OMe
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Overview
Description
This compound has gained attention in the scientific community due to its potential therapeutic applications, particularly as an antidepressant and anxiolytic agent. The compound is a methyl ester derivative of a tetrapeptide analog of the corticotropin-releasing factor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Pro-Leu-Val-Ome typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of proline using the tert-butyloxycarbonyl (Boc) group. The protected proline is then coupled with leucine, valine, and finally, the methyl ester of valine. The coupling reactions are usually facilitated by coupling agents such as diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to ensure high yields and purity .
Industrial Production Methods
Industrial production of Boc-Pro-Leu-Val-Ome follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure the removal of any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Boc-Pro-Leu-Val-Ome undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid under basic conditions using sodium hydroxide (NaOH).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical synthetic applications.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Hydrolysis: Sodium hydroxide (NaOH)
Coupling: Diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)
Major Products Formed
Deprotected Tetrapeptide: Removal of the Boc group yields the free amine form of the tetrapeptide.
Carboxylic Acid Derivative: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
Boc-Pro-Leu-Val-Ome has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and its potential as a therapeutic agent.
Medicine: Investigated for its antidepressant and anxiolytic properties.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of Boc-Pro-Leu-Val-Ome involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of corticotropin-releasing factor receptors, which play a crucial role in the stress response and mood regulation. The exact molecular pathways and targets are still under investigation, but the compound’s ability to influence these receptors makes it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Boc-Leu-Val-Phe-Phe-OMe: Another tetrapeptide derivative with similar protective groups and ester functionalities.
Boc-Leu-Val-Phe-Ala-OMe: A related compound with an alanine substitution.
Boc-Leu-Ala-Phe-Ala-OMe: Another analog with multiple alanine substitutions.
Uniqueness
Boc-Pro-Leu-Val-Ome is unique due to its specific sequence of amino acids and the presence of the proline residue, which imparts distinct conformational properties. This uniqueness makes it particularly interesting for studying protein folding and interactions .
Properties
IUPAC Name |
tert-butyl 2-[[1-[(1-methoxy-3-methyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N3O6/c1-13(2)12-15(18(26)24-17(14(3)4)20(28)30-8)23-19(27)16-10-9-11-25(16)21(29)31-22(5,6)7/h13-17H,9-12H2,1-8H3,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJKZHILDMSZOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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